rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride
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Overview
Description
rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclobutane ring, which is substituted with an amino group and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-Aminocyclobutane-1-thiol hydrochloride
Uniqueness
rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C4H11ClN2O2S |
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Molecular Weight |
186.66 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclobutane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-3-1-2-4(3)9(6,7)8;/h3-4H,1-2,5H2,(H2,6,7,8);1H/t3-,4-;/m1./s1 |
InChI Key |
VXUOUAPWLBGLAY-VKKIDBQXSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1N)S(=O)(=O)N.Cl |
Canonical SMILES |
C1CC(C1N)S(=O)(=O)N.Cl |
Origin of Product |
United States |
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